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Compound of Interest

Compound Name: CG347B

Cat. No.: B15588907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two selective histone deacetylase 6 (HDAC6)

inhibitors: CG347B and Ricolinostat. While both compounds target the same enzyme, the

extent of publicly available research and clinical development varies significantly, with

Ricolinostat being extensively studied in clinical trials. This analysis aims to present the

available data objectively to inform research and drug development decisions.

Introduction to HDAC6 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating

gene expression by removing acetyl groups from histones and other non-histone proteins.

HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with key

substrates including α-tubulin and Hsp90. Inhibition of HDAC6 leads to hyperacetylation of

these substrates, affecting cellular processes such as protein trafficking, degradation of

misfolded proteins, and cell motility. This has made HDAC6 an attractive therapeutic target for

various diseases, including cancer and neurological disorders.

CG347B: An Emerging Selective HDAC6 Inhibitor
CG347B is described as a selective HDAC6 inhibitor.[1] However, publicly available data on its

biological activity, selectivity profile, and preclinical or clinical efficacy is limited. It is primarily

available through chemical suppliers for research purposes in oncology, immunology, and

neurology.[1] One preclinical study indicated that CG347B at a concentration of 200 nM for 48
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hours had a slight effect on rescuing Foxp3 expression in naive CD4+ T cells under Treg-

polarizing conditions, suggesting a potential role in modulating histone deacetylation in these

cells.[1] The same study reported no effect of CG347B on the mRNA expression or protein

level of HtrA1 in NCI-H460 non-small cell lung cancer cells.[1]

Ricolinostat (ACY-1215): A Clinically Investigated
Selective HDAC6 Inhibitor
Ricolinostat (also known as ACY-1215) is an orally bioavailable, selective inhibitor of HDAC6.

[1][2] It has been extensively evaluated in numerous preclinical and clinical studies, particularly

for the treatment of multiple myeloma and other cancers.[3][4][5][6]

Mechanism of Action of Ricolinostat
Ricolinostat selectively binds to and inhibits the activity of HDAC6.[1][2] This leads to the

hyperacetylation of its key substrates, α-tubulin and Hsp90. The hyperacetylation of α-tubulin

disrupts microtubule-dependent processes, while the hyperacetylation of Hsp90 impairs its

chaperone function, leading to the accumulation of misfolded proteins and ultimately inducing

apoptosis in cancer cells.[1][2] By selectively targeting HDAC6, Ricolinostat is designed to

minimize the toxic effects associated with non-selective HDAC inhibitors.[2]

Data Presentation: A Comparative Summary
Due to the limited availability of quantitative data for CG347B, a direct side-by-side numerical

comparison with Ricolinostat is not feasible at this time. The following tables summarize the

available information for both compounds.

Table 1: General Information
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Feature CG347B Ricolinostat (ACY-1215)

Target Selective HDAC6 inhibitor[1] Selective HDAC6 inhibitor[1][2]

Chemical Formula C16H17N3O2 C24H27N5O3[1]

Molecular Weight 283.33 g/mol 433.5 g/mol [7]

CAS Number 1598426-03-9 1316214-52-4[1]

Development Stage Preclinical Research Phase I/II Clinical Trials[3][4][6]

Table 2: Selectivity Profile of Ricolinostat

HDAC Isoform IC50 (nM) Selectivity vs. HDAC6

HDAC6 5[7][8] -

HDAC1 58[8] 11.6-fold

HDAC2 48[8] 9.6-fold

HDAC3 51[8] 10.2-fold

HDAC8 100[7] 20-fold

Other Class II HDACs Minimal activity[7] >200-fold

Note: A comparable selectivity profile for CG347B is not publicly available.

Table 3: Summary of Key Findings for Ricolinostat in Clinical Trials
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Indication
Combination
Therapy

Key Findings Reference

Relapsed or

Refractory Multiple

Myeloma

Bortezomib and

Dexamethasone

Well-tolerated; Overall

response rate of 37%

at the recommended

phase II dose.

[3][6]

Relapsed or

Refractory Multiple

Myeloma

Lenalidomide and

Dexamethasone

Safe and well-

tolerated; Overall

response rate of 55%.

[4]

Metastatic Breast

Cancer
Nab-paclitaxel

Safe and tolerable;

Clinical activity

observed, with a

clinical benefit rate of

31.25%.

[5]

Experimental Protocols
Detailed experimental protocols for CG347B are not available in the public domain. The

following represents a general methodology for evaluating HDAC inhibitors, with specific

examples drawn from studies on Ricolinostat.

In Vitro HDAC Enzyme Inhibition Assay (as performed
for Ricolinostat)

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic

peptide substrate are prepared in an assay buffer.

Compound Dilution: The test compound (e.g., Ricolinostat) is serially diluted to various

concentrations.

Incubation: The diluted compound is pre-incubated with the HDAC enzyme.

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
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Signal Detection: The deacetylation of the substrate by the HDAC enzyme results in a

fluorescent signal, which is measured over time using a microplate reader.

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the

enzyme activity (IC50) is calculated from the dose-response curve.

Cell-Based Acetylation Assay (Western Blot)
Cell Culture: Cancer cell lines are cultured to a suitable confluency.

Compound Treatment: Cells are treated with varying concentrations of the HDAC inhibitor for

a specified duration.

Cell Lysis: Cells are harvested and lysed to extract total protein.

Protein Quantification: The protein concentration in the lysates is determined.

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a

membrane, and probed with primary antibodies specific for acetylated α-tubulin, total α-

tubulin, acetylated histones, and total histones.

Detection: Following incubation with secondary antibodies, the protein bands are visualized

using a chemiluminescence detection system.

In Vivo Xenograft Studies (General Protocol)
Animal Model: Immunocompromised mice are subcutaneously injected with human cancer

cells.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Mice are randomized into treatment and control groups. The

HDAC inhibitor is administered orally or via another appropriate route at specified doses and

schedules.

Tumor Measurement: Tumor volume is measured regularly throughout the study.

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualization
Signaling Pathway of HDAC6 Inhibition
The following diagram illustrates the primary mechanism of action of a selective HDAC6

inhibitor like Ricolinostat.
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Caption: Mechanism of action of selective HDAC6 inhibitors.

Experimental Workflow for Evaluating HDAC Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of an HDAC

inhibitor.
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Caption: Preclinical evaluation workflow for HDAC inhibitors.

Conclusion
Ricolinostat is a well-characterized selective HDAC6 inhibitor with a significant body of

preclinical and clinical data supporting its therapeutic potential, particularly in combination with

other anticancer agents. In contrast, while CG347B is also identified as a selective HDAC6
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inhibitor, the lack of comprehensive, publicly available data on its biological activity, selectivity,

and in vivo efficacy makes a direct comparison of its performance with Ricolinostat challenging.

For researchers and drug development professionals, Ricolinostat serves as a benchmark

compound for selective HDAC6 inhibition with established clinical relevance. CG347B may

represent an earlier-stage research tool, and further studies are required to fully elucidate its

pharmacological profile and potential as a therapeutic agent. This guide highlights the current

state of knowledge and underscores the need for more data on emerging compounds like

CG347B to enable robust comparative analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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